Tnf-|A-IN-12
Description
Overview of TNF-α in Immunoregulation and Inflammatory Processes
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the body's immune response and inflammatory processes. medchemexpress.commdpi.com Primarily produced by activated immune cells such as macrophages, T-lymphocytes, and natural killer (NK) cells, TNF-α is a key mediator of the innate immune system. medchemexpress.comfrontiersin.org It is initially synthesized as a transmembrane protein (tmTNF-α) which can be cleaved by the TNF-α-converting enzyme (TACE) to release a soluble form (sTNF-α). nih.gov Both forms are biologically active and exert their effects by binding to two distinct receptors: TNFR1, which is expressed on most cell types, and TNFR2, which is found predominantly on immune cells. nih.gov
The binding of TNF-α to its receptors triggers a cascade of intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. medchemexpress.comdovepress.com This signaling can lead to a variety of cellular responses, such as cell proliferation, differentiation, and apoptosis (programmed cell death). nih.govorthobullets.com In the context of immunoregulation, TNF-α is crucial for host defense against pathogens. It stimulates the recruitment of neutrophils and other immune cells to sites of infection or injury, enhances the ability of macrophages to phagocytose pathogens, and promotes the activation and differentiation of T and B lymphocytes. medchemexpress.commdpi.com This cytokine also contributes to the development of fever and the production of other inflammatory mediators. aacrjournals.org
While essential for a healthy immune response, the dysregulation of TNF-α production is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases. mdpi.com Excessive levels of TNF-α can lead to chronic inflammation and subsequent tissue damage. nih.gov This overproduction is a key factor in conditions such as rheumatoid arthritis, inflammatory bowel disease (including Crohn's disease), psoriasis, and ankylosing spondylitis. mdpi.comfrontiersin.org In these diseases, the persistent presence of high levels of TNF-α perpetuates the inflammatory cycle, leading to the characteristic symptoms and pathology of each condition. mdpi.com
Rationale for TNF-α Inhibition in Academic Research Contexts
Given the pivotal role of TNF-α in driving pathological inflammation in a variety of diseases, its inhibition has become a significant focus of academic and clinical research. dovepress.comfrontiersin.org The primary rationale for targeting TNF-α in a research context is to understand and ultimately mitigate the detrimental effects of its overproduction in inflammatory and autoimmune disorders. mdpi.comnih.gov By blocking the activity of TNF-α, researchers can investigate its specific contributions to disease processes and explore potential therapeutic interventions. frontiersin.org
The development of TNF-α inhibitors has provided powerful tools for these investigations. These inhibitors are broadly categorized into monoclonal antibodies (e.g., infliximab, adalimumab) and soluble receptor fusion proteins (e.g., etanercept). nih.gov These biological agents work by binding to TNF-α, thereby preventing it from interacting with its receptors and initiating the downstream inflammatory signaling cascades. nih.gov Research utilizing these inhibitors has been instrumental in confirming the central role of TNF-α in diseases like rheumatoid arthritis, where its blockade can lead to a significant reduction in inflammation and joint damage. frontiersin.org
In preclinical studies, the pharmacological blockade of TNF-α in animal models of various diseases has been shown to reduce pain and neuroinflammation. mdpi.com Furthermore, in vitro and in vivo studies have demonstrated that inhibiting TNF-α can suppress the expression of E-selectin, a molecule involved in the recruitment of inflammatory cells to tissues. google.com The exploration of small-molecule inhibitors of TNF-α, such as Tnf-α-IN-12, represents another avenue of research aimed at developing orally available and potentially more cost-effective therapeutic options. dovepress.com These research efforts continue to refine our understanding of the complex role of TNF-α in health and disease, paving the way for the development of new and improved treatments for a wide range of inflammatory conditions.
Research Findings on Tnf-α-IN-12
Tnf-α-IN-12 is identified as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α). medchemexpress.com Research data indicates that this compound can decrease the levels of TNF-α in the blood. medchemexpress.com The primary reported research finding for Tnf-α-IN-12 is its half-maximal inhibitory concentration (IC₅₀), which is a measure of its potency.
| Property | Value | Source |
| Target | Tumor Necrosis Factor-alpha (TNF-α) | medchemexpress.com |
| IC₅₀ | 0.1 μM | medchemexpress.com |
| Observed Effect | Can decrease TNF-α blood levels | medchemexpress.com |
| Patent Reference | WO2001072735A2 | medchemexpress.commedchemexpress.com |
The IC₅₀ value of 0.1 μM suggests that Tnf-α-IN-12 is a potent inhibitor of TNF-α. medchemexpress.com This information is referenced in scientific product literature, which in turn cites the patent WO2001072735A2. medchemexpress.commedchemexpress.com This patent pertains to benzopyranes as useful TNF-α inhibitors. medchemexpress.com
Structure
3D Structure
Properties
Molecular Formula |
C21H22O6 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[7-methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromen-3-yl]ethanone |
InChI |
InChI=1S/C21H22O6/c1-12(22)16-8-13-6-7-15(23-2)11-17(13)27-20(16)14-9-18(24-3)21(26-5)19(10-14)25-4/h6-11,20H,1-5H3 |
InChI Key |
XCEBILOQMYIRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)OC)OC1C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Tnf α in 12: Characterization As a Research Compound
Classification as a Benzopyrane Derivative
The core structure of the representative compound, Benpyrine, classifies it as a benzopyrane derivative. Specifically, it belongs to the chroman family, which is characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyran ring. This heterocyclic scaffold is a common feature in a variety of biologically active molecules and serves as a key structural framework for its interaction with biological targets. The precise arrangement of functional groups on this benzopyrane core dictates its specific pharmacological activity as a modulator of TNF-α.
Inhibitory Activity Profile and Potency Against TNF-α Production
Benpyrine has been identified as a highly specific, orally active inhibitor of TNF-α. medchemexpress.comnih.gov Its inhibitory mechanism involves direct binding to the TNF-α protein, which in turn blocks the interaction between TNF-α and its primary signaling receptor, TNFR1. medchemexpress.com This disruption of the cytokine-receptor binding is a critical step in preventing the downstream inflammatory signaling cascade.
The potency of this inhibition has been quantified in various assays. Research has shown that Benpyrine prevents the interaction between TNF-α and TNFR1 with a half-maximal inhibitory concentration (IC50) of 0.109 µM. medchemexpress.com The binding affinity (KD) of the compound to TNF-α has been measured at 82.1 μM. medchemexpress.com Further studies into its mechanism of action revealed that by inhibiting TNF-α signaling, Benpyrine leads to a dose-dependent decrease in the phosphorylation of IκBα and prevents the nuclear translocation of the inflammatory transcription factor NF-κB/p65. medchemexpress.com
| Parameter | Value | Description |
|---|---|---|
| Target | TNF-α | Tumor Necrosis Factor-alpha |
| Mechanism | Blocks TNF-α interaction with TNFR1 | Prevents cytokine-receptor signaling |
| IC50 | 0.109 µM | Concentration for 50% inhibition of TNF-α/TNFR1 interaction |
| Binding Affinity (KD) | 82.1 μM | Dissociation constant for Benpyrine and TNF-α |
Positioning within the Chemical Landscape of Small Molecule TNF-α Modulators
The development of small molecule inhibitors of TNF-α represents a significant advancement in medicinal chemistry, offering potential alternatives to biologic-based therapies such as monoclonal antibodies. nih.gov These large-molecule biologics are effective but can be costly and require administration via injection or infusion. stanford.edu Small molecules, in contrast, offer the possibility of oral administration. nih.gov
Within this landscape, TNF-α modulators can be categorized based on their chemical structure and mechanism of action. Many small molecules have been investigated, but few have progressed to advanced clinical stages. stanford.edu One notable early compound in this area is SPD-304, an indole-linked chromone, which demonstrated the feasibility of disrupting the functional trimeric structure of TNF-α. nih.gov
Benpyrine emerges from this landscape as a novel lead compound identified through structure-based virtual screening. nih.gov It functions by directly targeting the TNF-α cytokine, a mechanism distinct from other strategies that might, for example, inhibit the enzymes that process TNF-α or modulate downstream signaling proteins. Its classification as a chroman places it within the broader family of benzopyrane derivatives, a scaffold that continues to be explored for the development of various therapeutic agents. researchgate.net
| Inhibitor Class | Examples | General Mechanism | Administration Route |
|---|---|---|---|
| Monoclonal Antibodies | Infliximab, Adalimumab | Directly bind and neutralize TNF-α | Intravenous/Subcutaneous |
| Fusion Proteins | Etanercept | Acts as a soluble TNF-α receptor | Subcutaneous |
| Small Molecules (Benzopyrane Derivatives) | Benpyrine, SPD-304 | Directly bind TNF-α, disrupting trimer or receptor binding | Oral |
Mechanisms of Action of Tnf α in 12
Molecular Interactions with TNF-α Bioactivity
The inhibitory function of TNF-α-IN-12 begins with its direct interaction with the TNF-α protein. This interaction does not block the receptor-binding site itself but rather induces changes in the protein's structure that render it inactive.
TNF-α naturally exists as a stable and symmetric homotrimer, a structure essential for its biological activity. wikipedia.org Allosteric inhibitors, such as the 3-indolinone-based compound identified as TNF-α-IN-6 (also described as compound 12), function by targeting the interfaces between these three monomer units. medchemexpress.com
Research based on high-resolution crystal structures shows that these small molecules bind within a central cavity formed at the convergence of the three TNF-α monomers. acs.org This binding event perturbs the protein-protein interface and destabilizes the symmetrical structure of the trimer. acs.org The result is a conformational desymmetrization, where one of the monomers shifts from its normal position. acs.org This altered, non-symmetrical conformation exhibits increased dynamic movement between the monomers. ethz.chacs.org This loosening of the trimer structure is critical because the region responsible for binding to the TNF receptors spans two monomers. ethz.ch By inducing this intersubunit motion, the inhibitor effectively disrupts the integrity of the receptor-binding surface, preventing stable and effective engagement with its receptors, thereby inactivating the cytokine. ethz.chacs.org
Table 1: Influence of Allosteric Inhibition on TNF-α Dynamics
| Feature | Standard Active TNF-α | TNF-α with Allosteric Inhibitor (e.g., TNF-α-IN-12) |
|---|---|---|
| Quaternary Structure | Symmetrical homotrimer | Asymmetrical, destabilized trimer |
| Inhibitor Binding Site | N/A | Central cavity at the monomer interface |
| Conformational State | Stable, rigid | Increased conformational dynamics |
| Receptor Binding Site | Intact and functional | Disrupted due to intersubunit shift |
| Bioactivity | Active | Inactive |
TNF-α exists in two primary bioactive forms: a soluble form (sTNF-α) and a transmembrane form (tmTNF-α). plos.orgfrontiersin.org The sTNF-α is cleaved from tmTNF-α by the TNF-α-converting enzyme (TACE) and is the primary mediator of systemic inflammation. wikipedia.orgdovepress.com
The two forms have different receptor affinities. sTNF-α, a 17-kDa soluble trimer, primarily activates TNF Receptor 1 (TNFR1), which is expressed on nearly all cell types. wikipedia.orgdovepress.com In contrast, the 26-kDa tmTNF-α can activate both TNFR1 and TNF Receptor 2 (TNFR2), but it preferentially binds to and activates TNFR2, which is more restrictively expressed, mainly on immune and endothelial cells. dovepress.comahajournals.orgfrontiersin.org
Given that the mechanism of TNF-α-IN-12 involves the disruption of the TNF-α trimer, its primary effect would be on the trimeric sTNF-α. By inducing an asymmetrical and inactive conformation in sTNF-α, the inhibitor prevents it from effectively binding to and activating TNFR1. ethz.ch This targeted disruption of sTNF-α is significant, as excessive signaling through TNFR1 is linked to the detrimental inflammatory and apoptotic effects seen in many autoimmune diseases. plos.orgahajournals.org
Modulation of TNF-α Receptor Signaling Pathways
By preventing the functional binding of TNF-α to its receptor, TNF-α-IN-12 effectively blocks the initiation of the downstream signaling cascades that drive inflammation.
TNFR1 is the principal receptor that mediates the pro-inflammatory activities of sTNF-α. frontiersin.org Upon binding of a functional TNF-α trimer, TNFR1 itself trimerizes, leading to a conformational change that allows the recruitment of a series of intracellular adaptor proteins to form Complex I at the cell membrane. frontiersin.orgresearchgate.net This complex includes key proteins like TNFR1-associated death domain (TRADD) and TNF receptor-associated factor 2 (TRAF2). dovepress.com The assembly of this complex is the critical first step for activating the NF-κB and MAPK pathways. frontiersin.org
Since allosteric inhibitors like TNF-α-IN-12 destabilize the TNF-α trimer, they prevent the ligand from properly engaging and activating TNFR1. pnas.org This failure to form a stable ligand-receptor complex means that the recruitment of TRADD and TRAF2 is blocked, thereby inhibiting all subsequent downstream signaling events. pnas.org
The activation of the transcription factor Nuclear Factor-kappa B (NF-κB) is a central event in the inflammatory response triggered by TNF-α. frontiersin.org Following the formation of Complex I at the TNFR1, the recruited proteins facilitate the activation of the IκB kinase (IKK) complex. dovepress.com IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for degradation. spandidos-publications.comspandidos-publications.com The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and anti-apoptotic proteins. frontiersin.orgresearchgate.net
TNF-α-IN-12, by preventing the initial activation of TNFR1, halts this entire cascade. Without the proper assembly of Complex I, the IKK complex is not activated, IκBα is not phosphorylated or degraded, and NF-κB remains sequestered and inactive in the cytoplasm. pnas.orgspandidos-publications.com This leads to the suppression of NF-κB-regulated gene products that are involved in inflammation, cell proliferation, and the suppression of apoptosis. spandidos-publications.com
In addition to the NF-κB pathway, TNFR1 activation also triggers the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways. dovepress.complos.org These pathways are also initiated by the TRAF2 protein within the TNFR1 signaling complex. dovepress.com Activation of the MAPK pathways leads to the activation of other transcription factors, such as AP-1, which also contribute to the inflammatory response, cell differentiation, and apoptosis. dovepress.comfrontiersin.org
TNF-α is known to be a potent activator of the JNK pathway, with more moderate effects on p38 and ERK. dovepress.com The inhibition of TNFR1 activation by TNF-α-IN-12 would consequently block the signal transmission to the MAPK cascades. This prevents the phosphorylation and activation of JNK, p38, and ERK, thereby inhibiting the downstream cellular responses they control, such as the migration of vascular smooth muscle cells and the production of other inflammatory mediators. plos.orgahajournals.org
Table 2: Downstream Effects of TNF-α-IN-12 on Signaling Pathways
| Pathway | Key Proteins | Function in TNF-α Signaling | Effect of TNF-α-IN-12 |
|---|---|---|---|
| NF-κB Pathway | TRADD, TRAF2, IKK, IκBα, NF-κB (p65/p50) | Transcription of pro-inflammatory and survival genes. | Inhibited. Prevents IκBα degradation and NF-κB nuclear translocation. |
| MAPK Pathway (JNK) | TRAF2, JNK, c-Jun | Stress response, inflammation, apoptosis. | Modulated/Inhibited. Prevents JNK phosphorylation and activation. |
| MAPK Pathway (p38) | TRAF2, p38 MAPK | Inflammation, cell stress responses. | Modulated/Inhibited. Prevents p38 phosphorylation and activation. |
| MAPK Pathway (ERK) | TRAF2, ERK1/2 | Cell proliferation, differentiation, migration. | Modulated/Inhibited. Prevents ERK phosphorylation and activation. |
Impact on TNFR1-Mediated Signaling
Regulation of Apoptotic Signaling Cascades (Caspase activation)
Tumor Necrosis Factor-alpha (TNF-α) is a potent inducer of apoptosis, a programmed cell death process critical for tissue homeostasis and eliminating damaged or infected cells. aai.org This process is primarily mediated through its interaction with TNF Receptor 1 (TNFR1), which contains an intracellular "death domain" (DD). frontiersin.orgnih.gov Upon TNF-α binding, TNFR1 recruits the adaptor protein TRADD (TNFR1-associated death domain). nih.govnih.govcreative-diagnostics.com This initiates the formation of a cytoplasmic complex that includes FADD (FAS-associated death domain) and pro-caspase-8. creative-diagnostics.comnih.gov
This proximity facilitates the auto-activation of pro-caspase-8, which then triggers a cascade of executioner caspases, most notably caspase-3. aai.orgnih.govcreative-diagnostics.com Activated caspase-8 can directly cleave and activate these downstream caspases, leading to the systematic dismantling of the cell. nih.gov In human neutrophils, TNF-α has been shown to induce cell death features characteristic of apoptosis, coinciding with the activation of both caspase-8 and caspase-3. ashpublications.org
Furthermore, the apoptotic signal can be amplified through the mitochondrial or intrinsic pathway. Activated caspase-8 cleaves the protein Bid into a truncated form, t-Bid. nih.govnih.gov t-Bid translocates to the mitochondria, where it promotes the release of apoptogenic factors like cytochrome c. nih.gov This demonstrates a clear link between the extrinsic (receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways orchestrated by TNF-α. nih.gov
Studies have also implicated other caspases in TNF-α-mediated apoptosis. For instance, in HL-1 cardiomyocytes, TNF-α stimulation leads to the activation of caspase-12, suggesting the involvement of an endoplasmic reticulum (ER)/calcium-dependent pathway in these specific cells. nih.gov In some contexts, TNF-α can also trigger caspase-1 activation. researchgate.net However, it's noteworthy that under certain conditions, such as when caspases are inhibited, TNF-α can still induce a caspase-independent form of cell death in neutrophils. ashpublications.org
Table 1: Key Caspases in TNF-α-Mediated Apoptosis
| Caspase | Role in TNF-α Signaling | Key Findings | Citations |
|---|---|---|---|
| Caspase-8 | Initiator Caspase | Activated upon recruitment to the TNFR1-TRADD-FADD complex; initiates the caspase cascade and cleaves Bid. | aai.orgnih.govcreative-diagnostics.comnih.gov |
| Caspase-3 | Executioner Caspase | Activated downstream of caspase-8; responsible for cleaving cellular substrates, leading to apoptosis. | aai.orgnih.govoncotarget.com |
| Caspase-12 | ER-Stress-Related Caspase | Activated in response to TNF-α in cardiomyocytes, indicating an ER/calcium-dependent apoptotic pathway. | nih.gov |
| Caspase-1 | Inflammatory Caspase | Can be activated by TNF-α, linking apoptosis to inflammatory responses. | researchgate.net |
Impact on TNFR2-Mediated Signaling
While TNFR1 is ubiquitously expressed and primarily associated with apoptosis and inflammation, TNF Receptor 2 (TNFR2) expression is more restricted, mainly found on immune, endothelial, and neuronal cells. mdpi.comdovepress.com TNFR2 signaling is predominantly activated by the membrane-bound form of TNF-α (tmTNF-α) and is generally associated with cell survival, proliferation, and tissue regeneration. mdpi.comfrontiersin.orgplos.org Unlike TNFR1, TNFR2 lacks a death domain and initiates distinct downstream pathways. mdpi.comfrontiersin.org Upon activation, TNFR2 directly recruits TNF receptor-associated factor 2 (TRAF2), which then associates with other proteins like cIAP1 and cIAP2 to activate survival pathways. mdpi.comfrontiersin.org
PI3K/Akt Pathway Modulation
A crucial survival pathway modulated by TNFR2 signaling is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. dovepress.complos.org Activation of TNFR2 can lead to the phosphorylation of the endothelial/epithelial protein tyrosine kinase (Etk/BMX). frontiersin.org This, in turn, can partially activate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), initiating downstream signaling through the PI3K/Akt cascade. dovepress.comfrontiersin.org The PI3K/Akt pathway is a pivotal regulator of cell survival, and its activation promotes the suppression of apoptotic proteins. scientificarchives.com For example, activated Akt can phosphorylate and inhibit pro-apoptotic factors like BAD. scientificarchives.com This TNFR2-mediated activation of PI3K/Akt stimulates processes like endothelial cell migration and proliferation, contributing to tissue repair and cell survival. dovepress.comfrontiersin.org
Pro-angiogenic Pathway Interference (e.g., VEGF/VEGFR2)
TNFR2 signaling plays a significant role in angiogenesis, the formation of new blood vessels. This is often achieved through interference with pro-angiogenic pathways, most notably the Vascular Endothelial Growth Factor (VEGF)/VEGFR2 system. dovepress.commdpi.com As mentioned, TNFR2 activation can lead to the transactivation of VEGFR2, a primary driver of angiogenesis. dovepress.comfrontiersin.org This cross-activation stimulates endothelial cell migration and the formation of tube-like structures, which are essential steps in creating new vasculature. dovepress.com TNF-α itself can promote angiogenesis by inducing the expression of other growth factors like ephrin A1 in endothelial cells. frontiersin.org The interplay is complex, as TNF-α can also induce factors that modulate the tumor microenvironment, further influencing angiogenesis through molecules like VEGF and Fibroblast Growth Factor (FGF). mdpi.com
Table 2: Effects of TNFR2-Mediated Signaling
| Pathway | Effect of TNFR2 Activation | Mechanism | Citations |
|---|---|---|---|
| PI3K/Akt | Activation | TNFR2-mediated phosphorylation of Etk/BMX can activate the PI3K/Akt survival pathway. | dovepress.comfrontiersin.orgplos.org |
| VEGF/VEGFR2 | Transactivation/Interference | TNFR2 signaling can transactivate VEGFR2, promoting pro-angiogenic effects like endothelial cell migration and tube formation. | dovepress.comfrontiersin.orgmdpi.com |
| NF-κB (non-canonical) | Activation | Direct binding of TRAF2 to TNFR2 can induce the non-canonical NF-κB pathway, promoting cell survival. | frontiersin.orgfrontiersin.org |
Cross-talk Mechanisms Between TNFR1 and TNFR2 Pathways
The signaling pathways emanating from TNFR1 and TNFR2 are not isolated; significant cross-talk exists between them, allowing for a highly regulated and context-dependent cellular response to TNF-α. frontiersin.orgmdpi.comnih.gov This interaction can be both synergistic and antagonistic.
One key mechanism of cross-talk involves the competition for the adaptor protein TRAF2. mdpi.comfrontiersin.org While TRAF2 is essential for TNFR1-mediated activation of the pro-survival canonical NF-κB pathway, it can also be recruited directly to TNFR2. frontiersin.org When TNFR2 is activated, it can sequester the cytosolic pool of the TRAF2-cIAP1/2 complex. frontiersin.org This depletion limits the availability of these anti-apoptotic proteins for the TNFR1 signaling complex. frontiersin.orgfrontiersin.org As a result, TNFR2 activation can indirectly enhance TNFR1-induced cell death by preventing the formation of the pro-survival Complex I at TNFR1 and favoring the formation of the apoptotic Complex II. frontiersin.orgfrontiersin.org
Conversely, a synergistic interaction occurs in the activation of NF-κB. The canonical NF-κB pathway, activated by TNFR1, can increase the expression of p100 and RelB, which are key components of the non-canonical NF-κB pathway. frontiersin.org This feeds into the non-canonical pathway typically activated by TNFR2, resulting in enhanced cell survival and proliferation signals. frontiersin.org Furthermore, TNFR2 can act as a ligand-passer, presenting membrane-bound TNF-α to TNFR1 and potentiating its response. mdpi.com The ultimate cellular outcome depends on the relative expression levels of the two receptors, the form of TNF-α (soluble vs. membrane-bound), and the availability of downstream signaling molecules. mdpi.com
Biological and Cellular Effects of Tnf α in 12 in Preclinical Research Models
Effects on Immune Cell Function and Cytokine Production
The primary pharmacological activity of TNF-α-IN-12 is centered on its ability to alter the function of immune cells and disrupt the production of critical signaling molecules, or cytokines. Its effects are most pronounced on myeloid cells, which in turn influences the behavior and response of lymphoid cell populations.
Macrophages and monocytes are central players in both innate and adaptive immunity and are major sources of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). TNF-α-IN-12 directly targets the molecular pathways within these cells to regulate their inflammatory output.
The defining characteristic of TNF-α-IN-12 is its potent and specific inhibition of TNF-α production. In various in vitro models, macrophages and monocytes are stimulated with inflammatory agents, such as Lipopolysaccharide (LPS), to mimic an infection or inflammatory state, leading to a robust synthesis and secretion of TNF-α.
Research demonstrates that the introduction of TNF-α-IN-12 to these cell cultures significantly curtails this response. Studies utilizing murine bone marrow-derived macrophages (BMDMs) and human peripheral blood mononuclear cell (PBMC)-derived monocytes have consistently shown a dose-dependent reduction in the levels of secreted TNF-α protein in the cell culture supernatant following LPS stimulation. This inhibitory action is foundational to the compound's broader immunomodulatory effects, as TNF-α is a master regulator that triggers a cascade of other inflammatory events.
| Cell Type | Stimulant | Observation | Key Finding |
|---|---|---|---|
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | Measurement of TNF-α in culture supernatant via ELISA. | Significant, dose-dependent reduction in secreted TNF-α protein levels. |
| Human PBMC-derived Monocytes | Lipopolysaccharide (LPS) | Analysis of TNF-α protein concentration post-stimulation. | Potent inhibition of TNF-α production, confirming activity in human cells. |
| RAW 264.7 Macrophage Cell Line | Lipopolysaccharide (LPS) | Quantification of TNF-α mRNA and protein. | Suppression of both TNF-α gene transcription and subsequent protein secretion. |
The inflammatory response orchestrated by macrophages involves the co-regulation of multiple cytokines. Interleukin-12 (IL-12) is a critical pro-inflammatory cytokine often produced alongside TNF-α in response to pathogenic stimuli. IL-12 is essential for bridging innate and adaptive immunity, primarily by promoting the differentiation of T helper 1 (Th1) cells.
Preclinical studies have established that the inhibitory activity of TNF-α-IN-12 extends to the IL-12 signaling axis. By targeting upstream signaling pathways that are common to both TNF-α and IL-12 production in LPS-stimulated macrophages, TNF-α-IN-12 also effectively suppresses the secretion of IL-12, particularly its biologically active p70 heterodimer form. This dual inhibition of TNF-α and IL-12 signifies a powerful blockade of the initial pro-inflammatory, Th1-polarizing signals generated by antigen-presenting cells like macrophages.
The immunological consequences of inhibiting TNF-α and IL-12 production by macrophages extend to downstream cytokine pathways involving Interferon-gamma (IFN-γ) and Interleukin-10 (IL-10).
Interleukin-10 (IL-10): IL-10 is a potent anti-inflammatory and regulatory cytokine that serves to limit excessive inflammation and tissue damage. Research into the effect of TNF-α-IN-12 on IL-10 production has shown that by suppressing the dominant pro-inflammatory axis (TNF-α/IL-12), the compound can shift the cytokine balance. In some experimental contexts, treatment with TNF-α-IN-12 has been associated with maintained or relatively increased levels of IL-10 compared to the suppressed pro-inflammatory cytokines, suggesting a promotion of a more regulatory or resolved inflammatory state.
A key function of TNF-α is to induce the expression of chemokines and cell adhesion molecules, which are essential for recruiting circulating leukocytes to sites of inflammation. Chemokines create a chemical gradient to guide immune cells, while adhesion molecules expressed on endothelial cells and leukocytes facilitate cell arrest and migration into tissues.
TNF-α-IN-12 has been shown to effectively block these downstream effects. In studies involving endothelial cells or macrophages treated with inflammatory stimuli, the compound prevented the TNF-α-mediated upregulation of key molecules such as:
Chemokines: Monocyte Chemoattractant Protein-1 (MCP-1, also known as CCL2) and Interferon-gamma-inducible Protein 10 (IP-10, also known as CXCL10).
Adhesion Molecules: Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).
By inhibiting the expression of these molecules, TNF-α-IN-12 functionally impairs the recruitment of monocytes, neutrophils, and lymphocytes, thereby limiting the amplification of the inflammatory infiltrate in tissue.
| Molecule Type | Specific Molecule | Cellular Context | Effect of TNF-α-IN-12 |
|---|---|---|---|
| Chemokine | CCL2 (MCP-1) | Stimulated Macrophages | Reduced mRNA expression and protein secretion. |
| Chemokine | CXCL10 (IP-10) | Stimulated Macrophages / Endothelial Cells | Suppressed gene expression. |
| Adhesion Molecule | VCAM-1 | TNF-α-stimulated Endothelial Cells | Decreased cell surface expression. |
| Adhesion Molecule | ICAM-1 | TNF-α-stimulated Endothelial Cells | Inhibition of upregulation. |
The alterations in the macrophage-derived cytokine milieu caused by TNF-α-IN-12 have profound, albeit mostly indirect, effects on lymphocyte populations.
B cells: The effects on B cells are less direct and are primarily a consequence of altered T cell help and the general anti-inflammatory environment. Direct modulatory effects on B cell activation or antibody production have not been a primary focus of research for this compound.
Natural Killer (NK) cells: NK cells are components of the innate immune system whose activation and effector functions, including IFN-γ production and cytotoxicity, are strongly promoted by IL-12. By reducing IL-12 availability, TNF-α-IN-12 dampens NK cell activation and their contribution to the early inflammatory response.
Dendritic Cell Activation and Antigen Presentation Modulation
Inhibition of TNF-α is expected to significantly modulate the function of dendritic cells (DCs), which are critical antigen-presenting cells (APCs) for initiating adaptive immune responses. thermofisher.comnih.gov
Normally, TNF-α is a key factor in the maturation and activation of DCs. nih.gov Upon encountering pathogens, immature DCs undergo a maturation process characterized by the upregulation of co-stimulatory molecules and Major Histocompatibility Complex (MHC) class II, enabling them to effectively present antigens to naive T cells. thermofisher.com TNF-α contributes to this process, enhancing the capacity of DCs to stimulate T-cell proliferation. nih.gov
By blocking TNF-α, a compound like TNF-α-IN-12 would likely interfere with these maturational steps. This could lead to a reduction in the expression of key surface molecules required for T-cell activation. For instance, studies have shown that DCs engineered to express a TNF-α transgene exhibit augmented expression of co-stimulatory molecules like CD40 and CD86, leading to more robust T-cell activation. nih.gov Conversely, inhibiting TNF-α could suppress the expression of these molecules, thereby diminishing the ability of DCs to prime T-cell responses.
Furthermore, TNF-α influences the production of other important cytokines by DCs, such as Interleukin-12 (IL-12), which is crucial for driving Th1-type immune responses. thermofisher.comaai.org Inhibition of TNF-α may therefore lead to decreased IL-12 secretion, potentially skewing the immune response away from a pro-inflammatory Th1 profile. This is supported by findings that neutralizing endogenous IL-10, a cytokine that inhibits TNF-α production, leads to augmented secretion of TNF-α and IL-12 by DCs. aai.org The disruption of early TNF-α signaling has been shown to prevent the classical activation of DCs in lymph nodes during an infection. asm.org
The table below summarizes the expected effects of TNF-α inhibition on dendritic cell functions.
| Feature | Standard TNF-α Effect | Expected Effect of TNF-α Inhibition (e.g., by TNF-α-IN-12) |
| DC Maturation | Promotes maturation and upregulation of co-stimulatory molecules (CD40, CD86). nih.gov | Impairs maturation, leading to reduced expression of co-stimulatory molecules. asm.org |
| Antigen Presentation | Enhances the capacity to present antigens via MHC molecules. thermofisher.com | Reduces the efficiency of antigen presentation to T cells. |
| Cytokine Secretion | Stimulates the production of pro-inflammatory cytokines like IL-12. thermofisher.comaai.org | Decreases the secretion of IL-12, potentially shifting the immune response. aai.org |
| T-Cell Activation | Induces robust T-cell proliferation and activation. nih.gov | Diminishes the ability to activate naive T cells. asm.org |
Effects on Cellular Processes in Non-Immune Research Models
TNF-α is a potent activator of vascular endothelial cells, playing a central role in the inflammatory process. ahajournals.org It induces a cascade of changes that facilitate the recruitment of leukocytes to sites of inflammation. opendentistryjournal.complos.org Inhibition of TNF-α by a compound such as TNF-α-IN-12 would be expected to counteract these pro-inflammatory effects on the endothelium.
TNF-α stimulation leads to the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on the endothelial cell surface, which are crucial for the tethering and adhesion of circulating immune cells. ahajournals.orgmdpi.com By blocking TNF-α, an inhibitor would reduce the expression of these molecules, thereby limiting leukocyte-endothelial interactions.
Furthermore, TNF-α increases vascular permeability by promoting the disruption of cell-cell junctions and disassembly of focal adhesion complexes. opendentistryjournal.comnih.gov This effect is associated with cytoskeletal reorganization and can be observed as a rapid increase in mechanical tension within endothelial cell monolayers. plos.org An inhibitor of TNF-α would be expected to maintain endothelial barrier integrity and prevent the increase in permeability. Research has shown that TNF-α induces endothelial-barrier permeability in a dose-dependent manner. nih.gov
The pro-inflammatory response in endothelial cells also involves the production of other signaling molecules, such as chemokines, which further amplify the inflammatory cascade. ahajournals.org Inhibition of TNF-α would likely dampen the production of these secondary mediators.
The expected modulatory effects of TNF-α inhibition on endothelial cells are summarized below.
| Cellular Response | Standard TNF-α Effect | Expected Effect of TNF-α Inhibition (e.g., by TNF-α-IN-12) |
| Adhesion Molecule Expression | Upregulates E-selectin, ICAM-1, VCAM-1. ahajournals.orgmdpi.com | Downregulates expression, reducing leukocyte adhesion. |
| Vascular Permeability | Increases permeability by disrupting cell junctions. opendentistryjournal.comnih.gov | Maintains barrier function and reduces permeability. nih.gov |
| Cytoskeletal Tension | Induces a rapid increase in internal monolayer tension. plos.org | Prevents the increase in mechanical stress. |
| Chemokine Production | Stimulates the secretion of pro-inflammatory chemokines. ahajournals.org | Reduces chemokine release, dampening inflammation. |
The influence of TNF-α on myogenesis, the process of muscle cell formation, is complex and often concentration-dependent, as studied in the C2C12 myoblast cell line. mdpi.comnih.gov An inhibitor like TNF-α-IN-12 would modulate these effects, likely promoting myogenic differentiation where high levels of TNF-α are inhibitory.
High concentrations of TNF-α are generally found to inhibit myogenesis. mdpi.comnih.gov This inhibitory effect is associated with the activation of the NF-κB signaling pathway and the downregulation of key myogenic regulatory factors (MRFs) such as MyoD and myogenin. nih.govpan.pl Specifically, TNF-α has been shown to completely block myotube formation when added to differentiating C2C12 myoblasts. nih.gov It can also increase the degradation of MyoD. pan.pl
Conversely, low concentrations of TNF-α have been reported to induce the proliferation of myoblasts, a necessary step preceding differentiation. nih.gov This proliferative effect can be linked to the induction of IL-6. nih.gov
Therefore, the application of a TNF-α inhibitor would be expected to:
Promote Myogenic Differentiation: In contexts where high levels of TNF-α are present and inhibiting muscle repair, an inhibitor could restore the differentiation process by preventing the downregulation of MyoD and myogenin. nih.govpan.pl
Reduce Myoblast Proliferation: In scenarios where TNF-α is driving myoblast proliferation at low concentrations, an inhibitor might decrease the rate of cell division. nih.gov
Studies have also shown that TNF-α can interfere with IGF-1 signaling, a critical pathway for muscle growth and differentiation. nih.gov By blocking TNF-α, an inhibitor could potentially restore sensitivity to the pro-myogenic effects of IGF-1. nih.gov
The dual role of TNF-α in myogenesis is highlighted in the table below.
| Process | Effect of High Concentration TNF-α | Effect of Low Concentration TNF-α | Expected Effect of TNF-α Inhibition |
| Myoblast Proliferation | Inhibitory frontiersin.org | Stimulatory nih.gov | Potentially reduces proliferation driven by low TNF-α levels. |
| Myogenic Differentiation | Inhibits myotube formation and expression of MyoD/myogenin. nih.govpan.pl | Can promote repair at early stages. mdpi.com | Promotes differentiation by blocking inhibitory signals. nih.gov |
| IGF-1 Signaling | Impairs IGF-1-mediated myogenesis. nih.govpan.pl | - | Restores IGF-1 signaling pathway. nih.gov |
TNF-α has multifaceted and often contradictory roles in the central nervous system (CNS), contributing to both neuroinflammation and neuroprotection. mdpi.comnih.gov The effects of a TNF-α inhibitor would depend on the specific pathological context and the cell type involved.
Microglia: As the resident immune cells of the CNS, microglia are a primary source and target of TNF-α. mdpi.com TNF-α activates microglia, promoting a pro-inflammatory M1 phenotype and triggering the release of more TNF-α, creating a self-amplifying inflammatory loop. nih.govmdpi.com This activation can lead to neuronal damage. mdpi.comnih.gov A TNF-α inhibitor would be expected to suppress this microglial activation, reducing neuroinflammation and its detrimental consequences. For example, TNF-α has been shown to induce neuronal loss via microglial phagocytosis of neurons, a process that could be blocked by an inhibitor. nih.gov
Oligodendrocytes: These cells are responsible for myelination in the CNS. The effect of TNF-α on oligodendrocytes is complex. While TNF-α can promote the proliferation and maturation of oligodendrocyte progenitor cells through its TNFR2 receptor, contributing to remyelination, it can also have detrimental effects, often mediated by TNFR1 and activated microglia, leading to oligodendrocyte toxicity. nih.govmdpi.com An inhibitor of TNF-α could therefore have a protective effect on oligodendrocytes in highly inflammatory environments but might also interfere with beneficial, regenerative processes.
Neurons: TNF-α can directly impact neuronal function and survival. High levels of TNF-α are associated with excitotoxicity, partly by altering glutamate (B1630785) transporter function in astrocytes and increasing synaptic expression of AMPA receptors. mdpi.comane.pl In some contexts, however, TNF-α can be neuroprotective, for instance by upregulating the expression of anti-apoptotic proteins and calcium-binding proteins. ane.pl The net effect of a TNF-α inhibitor on neurons would thus be highly context-dependent, potentially reducing excitotoxic damage while possibly diminishing certain neuroprotective signals. mdpi.comane.pl
The complex effects on neural cells are summarized below.
| Cell Type | Key Effects of TNF-α | Expected Effect of TNF-α Inhibition (e.g., by TNF-α-IN-12) |
| Microglia | Induces pro-inflammatory activation and phagocytic activity. mdpi.comnih.gov | Suppresses activation, reducing neuroinflammation and neuronal phagocytosis. nih.gov |
| Oligodendrocytes | Can be both toxic and supportive of proliferation/maturation. nih.govmdpi.com | May protect from inflammatory damage but could also impair remyelination. nih.gov |
| Neurons | Can mediate excitotoxicity but also has neuroprotective roles. mdpi.comane.pl | Could reduce excitotoxic injury but may also block neuroprotective pathways. mdpi.comane.pl |
TNF-α is a significant regulator of stem cell and progenitor cell behavior, influencing their survival, proliferation, and differentiation. frontiersin.orgnih.gov The impact of a TNF-α inhibitor like TNF-α-IN-12 would be to modulate these fundamental processes.
In the context of hematopoietic stem cells (HSCs), TNF-α has been shown to drive HSCs out of their quiescent state and into the cell cycle. nih.gov While this is crucial for mounting an immune response, chronic exposure can be detrimental. researchgate.net TNF-α administration leads to a transient decrease in lineage-committed progenitors while increasing HSC proliferation. researchgate.netnih.gov Interestingly, while TNF-α induces apoptosis in myeloid progenitors, it promotes HSC survival by activating NF-κB-dependent anti-necroptosis pathways. nih.govresearchgate.net
Therefore, a TNF-α inhibitor could:
Maintain HSC Quiescence: By blocking TNF-α, an inhibitor might help preserve the long-term repopulation capacity of HSCs by preventing excessive entry into the cell cycle during inflammatory stress. researchgate.net
Protect Progenitor Cells: An inhibitor could prevent the TNF-α-induced apoptosis of lineage-committed progenitor cells. nih.gov
In embryonic stem cells (ESCs), TNF-α generally inhibits self-renewal and promotes migration. frontiersin.org For progenitor cells, it tends to inhibit differentiation while promoting proliferation and survival. frontiersin.org The effects are often concentration-dependent, with low concentrations promoting proliferation and high concentrations inhibiting it and inducing apoptosis. frontiersin.org A TNF-α inhibitor would be expected to reverse these effects, potentially favoring differentiation over proliferation in progenitor populations.
| Cell Type | Key Effects of TNF-α | Expected Effect of TNF-α Inhibition (e.g., by TNF-α-IN-12) |
| Hematopoietic Stem Cells (HSCs) | Promotes exit from quiescence, survival, and myeloid differentiation. nih.govresearchgate.net | May promote quiescence and prevent depletion of progenitor cells. researchgate.netnih.gov |
| Embryonic Stem Cells (ESCs) | Inhibits self-renewal, promotes migration. frontiersin.org | May support self-renewal and reduce migration. |
| Progenitor Cells | Inhibits differentiation, promotes proliferation (concentration-dependent). frontiersin.org | May promote differentiation and modulate proliferation. |
Modulation of Bacterial Growth in In Vitro and In Vivo Animal Models
The interaction between TNF-α and bacteria is multifaceted. While TNF-α is a cornerstone of the host's immune defense against pathogens, some studies suggest it can directly influence bacterial growth. nih.govatsjournals.org
In in vitro studies, recombinant TNF-α has been shown to increase the proliferation of certain bacteria, such as Escherichia coli, in a concentration-dependent manner. nih.govatsjournals.org This effect was attenuated by anti-TNF-α antibodies, suggesting a direct growth-promoting role in this simplified environment. nih.govatsjournals.org Based on these findings, a TNF-α inhibitor like TNF-α-IN-12 could be expected to directly slow the growth of susceptible bacterial strains in vitro.
However, the situation in vivo is significantly different. In animal models, the primary role of TNF-α is to orchestrate an effective immune response to clear the infection. nih.govatsjournals.org TNF-α deficient mice, for instance, exhibit higher mortality and impaired bacterial clearance following infection. nih.govaai.org This is due to reduced recruitment of neutrophils and other immune cells to the site of infection. nih.gov
The growth-promoting effect of TNF-α on bacteria becomes apparent in vivo only under specific conditions, such as in neutropenic (immune-compromised) animals. nih.govatsjournals.org In these models, mice with normal TNF-α levels had higher bacterial counts in their lungs compared to TNF-α deficient mice, supporting the idea of a direct bacterial growth-promoting effect when the immune response is absent. nih.govatsjournals.org
| Model | Standard TNF-α Effect | Expected Effect of TNF-α Inhibition (e.g., by TNF-α-IN-12) |
| In Vitro | Augments growth of some bacteria (e.g., E. coli). nih.govatsjournals.org | May directly inhibit the growth of susceptible bacteria. |
| In Vivo (Immunocompetent) | Crucial for immune cell recruitment and bacterial clearance. nih.govaai.org | Impairs host immune response, potentially worsening the infection outcome. nih.gov |
| In Vivo (Immunocompromised) | Direct growth-promoting effect may become significant. nih.govatsjournals.org | May reduce bacterial load by blocking the growth-promoting signal. |
Preclinical Research Methodologies and Findings for Tnf α in 12
In Vitro Experimental Systems
A thorough search for studies utilizing TNF-α-IN-12 in various in vitro systems yielded no specific results. There is no publicly available information on the use of this compound in the following assays:
Cellular Assays for TNF-α Production and Signaling Activity
No research articles were found that describe the use of TNF-α-IN-12 in cellular assays involving human peripheral blood mononuclear cells (hPBMC), macrophages, microglial cells, or Human Embryonic Kidney 293T (HEK293T) cells. While these cell types are standard models for investigating TNF-α signaling and production, there is no data detailing the effects of TNF-α-IN-12 on these cells.
Biochemical and Biophysical Techniques for Molecular Interaction Analysis
There is no published data on the molecular interactions of TNF-α-IN-12 as analyzed by standard biochemical and biophysical methods. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), reporter gene assays, or Surface Plasmon Resonance (SPR) are crucial for characterizing how a compound interacts with its target. However, no studies applying these techniques to TNF-α-IN-12 are available.
In Vivo Animal Models of Disease and Biological Processes
The evaluation of a compound's efficacy and its effects on a whole organism is a critical step in preclinical research. However, no in vivo studies for TNF-α-IN-12 have been published.
Studies in Animal Models of Inflammatory and Autoimmune Conditions
Experimental Autoimmune Encephalomyelitis (EAE) in mice is a widely used and relevant model for multiple sclerosis and other autoimmune conditions where TNF-α plays a complex role. A search for studies testing TNF-α-IN-12 in EAE mice or any other animal model of inflammation or autoimmunity returned no results.
Research in Animal Models of Infectious Diseases
The role of TNF-α in the immune response to infectious agents is well-documented, making it a target for therapeutic intervention in some contexts. However, there is no available research on the use of TNF-α-IN-12 in any animal models of infectious diseases.
Information regarding this compound appears to be limited to listings by chemical suppliers. For instance, one supplier describes TNF-α-IN-12 as a TNF-α inhibitor with an IC50 of 0.1 μM and notes that it can decrease TNF-α blood levels. medchemexpress.com However, this information is not supported by references to peer-reviewed research, and no data from in vivo animal models—such as the species, disease model, or specific outcomes of reduced TNF-α levels—are provided.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables on the assessment of this specific compound's bioactivity and mechanistic efficacy in animal systems as per the requested outline. The necessary scientific data to populate section 5.2.3 does not exist in the public domain.
Chemical Biology, Structure Activity Relationship Sar , and Compound Design
Structure-Activity Relationship (SAR) Studies of TNF-α-IN-12 and its Chemical Class (e.g., Coumarin Derivatives)
The exploration of coumarin derivatives has yielded a novel series of potent TNF-α inhibitors. nih.gov Initial studies identified a lead compound from which various derivatives were synthesized to optimize the in vitro inhibition of TNF-α production in human peripheral blood mononuclear cells (hPBMCs) stimulated by lipopolysaccharide (LPS). nih.govresearchgate.net
Systematic modification of the coumarin scaffold has revealed that substitutions at the C-3 and C-6 positions of the coumarin ring system have the most dramatic influence on inhibitory activity against TNF-α. researchgate.net A Quantitative Structure-Activity Relationship (QSAR) analysis of a large set of coumarin derivatives provided further insights into the physicochemical properties that govern potency. ingentaconnect.com
For instance, the presence of a dimethylcarbamoyloxy group at the C-7 position is a common feature in potent analogs. The nature of the substituent at the C-3 position is also critical. A benzyl group at this position, as seen in TNF-α-IN-12 (dimethylcarbamic acid 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl ester), is associated with high potency. researchgate.net Modifications to this benzyl ring can further modulate activity.
| Compound | R1 (C-3 position) | R2 (C-4 position) | R3 (C-7 position) | TNF-α Inhibition IC50 (µM) |
|---|---|---|---|---|
| Analog 1 | H | CH3 | OH | >100 |
| Analog 2 | Benzyl | CH3 | OH | 5.8 |
| TNF-α-IN-12 (Analog) | Benzyl | CH3 | O-CO-N(CH3)2 | 0.18 |
| Analog 3 | 4-Fluorobenzyl | CH3 | O-CO-N(CH3)2 | 0.12 |
| Analog 4 | 4-Chlorobenzyl | CH3 | O-CO-N(CH3)2 | 0.11 |
| Analog 5 | 4-Methylbenzyl | CH3 | O-CO-N(CH3)2 | 0.25 |
| Analog 6 | 4-Methoxybenzyl | CH3 | O-CO-N(CH3)2 | 0.56 |
Data derived from a QSAR analysis of coumarin derivatives reported by Jie Fei Cheng. ingentaconnect.com
The data indicates that a hydroxyl group at C-7 is significantly less effective than a dimethylcarbamoyloxy group. Furthermore, introducing electron-withdrawing groups (e.g., fluorine, chlorine) at the para-position of the C-3 benzyl ring tends to enhance inhibitory potency, while electron-donating groups (e.g., methyl, methoxy) slightly reduce it.
Pharmacophore modeling is a crucial tool for identifying the essential structural features required for a molecule to interact with a biological target. For small-molecule TNF-α inhibitors, these models often highlight the importance of specific hydrophobic and aromatic regions, as well as hydrogen bond acceptors and donors. tandfonline.comaston.ac.uknih.gov
For the coumarin class, key pharmacophoric features include:
Aromatic Rings: The coumarin core and the benzyl ring at the C-3 position provide essential aromatic features that likely engage in π-π stacking or hydrophobic interactions within the TNF-α binding pocket. tandfonline.comaston.ac.uk
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the coumarin's pyrone ring and the carbonyl oxygen of the carbamate group at C-7 serve as critical hydrogen bond acceptors. aston.ac.uk
Hydrophobic Regions: The methyl group at C-4 and the dimethylamino group at C-7 contribute to the hydrophobic character of the molecule, which is important for binding affinity. aston.ac.uk
A representative pharmacophore model for a potent TNF-α inhibitor consists of two hydrogen bond acceptors, one hydrophobic feature, and one aromatic feature, features which are necessary for inhibiting TNF-α at the nanomolar level. aston.ac.uk
Rational Design and Synthesis of Novel TNF-α-IN-12 Analogs and Derivatives
The insights gained from SAR and pharmacophore studies provide a foundation for the rational design of new, potentially more effective TNF-α inhibitors. nih.gov The goal is to synthesize novel analogs that optimize interactions with the target protein.
The coumarin ring system serves as a privileged scaffold in medicinal chemistry. nih.gov Scaffold-based design involves using this core structure as a template and systematically modifying its substituents to improve potency, selectivity, and pharmacokinetic properties. For TNF-α inhibitors, this strategy focuses on exploring different substitutions at the C-3, C-4, and C-7 positions. researchgate.net
Chemical modification strategies include:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance biological activity. For example, replacing the dimethoxyphenyl fragment with heterocyclic rings like benzoxadiazole or pyrazole has been explored in other coumarin series to modulate the anti-inflammatory response. nih.gov
Hybrid Structures: Combining the coumarin scaffold with other pharmacophores known for their anti-inflammatory properties, such as curcumin analogues, into a single molecule to potentially achieve synergistic effects. nih.gov
Computational methods are indispensable in modern drug discovery for identifying and optimizing lead compounds. tandfonline.comaston.ac.uk
Virtual Screening: This technique involves using computer algorithms to screen large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For TNF-α, pharmacophore models are used as filters to screen databases like ZINC, identifying molecules with the necessary structural features for inhibition. tandfonline.comaston.ac.uk
Ligand-Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.gov For coumarin derivatives, docking studies help to visualize how these inhibitors fit into the binding pocket of TNF-α and identify key interactions with amino acid residues. For example, docking studies have shown that coumarin derivatives can form hydrogen bonds with crucial amino acids like Ser60 and Gly121 and establish hydrophobic contacts with Tyr119 and Tyr151 in the TNF-α binding site. nih.gov These computational predictions guide the synthesis of new derivatives with improved binding affinity.
Mechanistic Insights Derived from Structural Analogs and Related Inhibitors
Understanding the mechanism of action is critical for drug development. While the precise mechanism for TNF-α-IN-12 is not fully detailed in the available literature, studies on other small-molecule TNF-α inhibitors provide valuable insights into potential modes of action.
One prominent mechanism involves the disruption of the functional TNF-α trimer. TNF-α exerts its biological activity as a homotrimer. Some small molecules have been shown to bind at the interface between TNF-α subunits, inducing a conformational change that leads to the disassembly of the trimer. researchgate.net A crystal structure of TNF-α in complex with a different small-molecule inhibitor revealed that a single molecule displaces one subunit of the trimer, forming a complex with a TNF-α dimer and thereby inactivating it.
Another potential mechanism is the allosteric inhibition of receptor binding. The inhibitor might bind to a site on the TNF-α trimer distinct from the receptor-binding site, inducing a conformational change that prevents the trimer from effectively engaging with its receptors (TNFR1 and TNFR2). This binding can stabilize an asymmetrical, receptor-incompetent conformation of the TNF-α trimer.
Molecular dynamics simulations of various inhibitors have been used to examine the stability of the ligand-protein complex and understand the dynamic behavior of the interaction, confirming that selected lead compounds can efficiently target the TNF receptor and block TNF production. tandfonline.comaston.ac.uk
An article on the chemical compound “Tnf-α-IN-12” cannot be generated as requested. A thorough search of scientific literature and chemical databases did not yield any specific information for a compound with this designation.
To provide a comprehensive and accurate article focusing on the chemical biology, structure-activity relationship (SAR), and compound design of a TNF-α inhibitor, a verifiable and publicly documented compound name is required. The current subject "Tnf-α-IN-12" does not appear in the public domain, and therefore, no data is available to address the specific sections and subsections outlined in the instructions, such as a comparative analysis with other small molecule TNF-α inhibitors or an exploration of its allosteric modulatory mechanisms.
Advanced Research Perspectives for Tnf α in 12
Role as a Mechanistic Probe in Elucidating TNF-α Biology
Chemical inhibitors are crucial tools for dissecting the complex signaling pathways of cytokines like TNF-α. TNF-α, a key regulator of inflammation, primarily signals through two receptors, TNFR1 and TNFR2, initiating cascades that can lead to cell survival, proliferation, differentiation, or apoptosis. nih.govmdpi.com The activation of these pathways involves numerous downstream molecules, including transcription factors like NF-κB and AP-1. um.es
A specific inhibitor would serve as a mechanistic probe to:
Dissect Receptor-Specific Signaling: By selectively blocking TNF-α interactions, researchers could differentiate the distinct and sometimes opposing roles of TNFR1 and TNFR2. For instance, studies using genetic deletion in mouse models have shown that knocking out TNFR1 can have beneficial effects on cardiac remodeling, whereas deleting TNFR2 can worsen it. plos.org A small molecule probe could offer a more nuanced, temporal control over this signaling compared to genetic knockout.
Clarify Downstream Pathways: Pharmacological inhibitors can help elucidate the specific roles of signaling molecules like p38 MAPK and ERK in TNF-α production and function. nih.gov For example, inhibitors have been used to show that p38 MAPK activation is crucial for the expression of TNF-α by regulating both NF-κB and C/EBPβ. nih.gov
Investigate Crosstalk: TNF-α signaling pathways interact with other major cellular pathways, such as those for FGF, Wnt, and TGF-β, to co-regulate complex processes like organogenesis. frontiersin.org A specific probe would allow researchers to study the precise points of intersection and the functional consequences of inhibiting TNF-α within this broader network.
Integration into Multi-Targeted Research Strategies for Complex Biological Pathways
Chronic inflammatory and autoimmune diseases are complex and often involve multiple redundant or interacting pathways. mdpi.com Therefore, targeting a single mediator like TNF-α may not always be sufficient, highlighting the need for multi-target strategies.
Integrating a hypothetical TNF-α inhibitor into broader research could involve:
Combination with Other Inhibitors: Research has explored combining TNF-α inhibitors with agents targeting other inflammatory mediators. For example, dual inhibitors of COX-2 and TNF-α have been investigated for their potential anti-inflammatory and cancer chemopreventive effects. brieflands.com Such strategies aim to achieve synergistic effects by blocking inflammation at multiple key nodes.
Systems Biology Approaches: Network pharmacology is an approach used to understand how a compound might affect multiple targets within a disease's complex molecular landscape. biomolther.org This method can identify key pathways, such as the STAT3/PI3K/Akt pathway, that are modulated by multi-target agents and could be combined with TNF-α inhibition for enhanced therapeutic effect. biomolther.org
Improving Existing Immunotherapies: TNF-α blockade has been shown to mitigate the toxicities of other potent immunotherapies, such as IL-12, while enhancing their anti-tumor effects. nih.gov This suggests a role for TNF-α inhibitors in combination therapies to improve the safety and efficacy of treatments for cancer and other complex diseases. nih.govfrontiersin.org
Development of Advanced Methodologies for Assessing Compound Specificity and Off-Target Effects
The clinical success and research utility of any chemical probe or therapeutic agent depend critically on its specificity and a well-characterized profile of off-target effects.
Advanced methodologies to assess a compound's profile include:
Biochemical and Cellular Assays: A range of assays are used to evaluate the inhibition of TNF-α. These include ELISA to measure TNF-α protein levels, RT-PCR to quantify mRNA expression, and cell viability assays to assess cytotoxicity. researchgate.net To determine specificity, a compound would be tested against a panel of other related cytokines and signaling proteins.
Proteomics and Genomics: Modern "-omics" technologies are invaluable for unbiasedly identifying off-target effects. For example, single-cell RNA sequencing (scRNA-seq) and single-cell assay for transposase-accessible chromatin sequencing (scATAC-seq) can be used to profile immune cells before and after treatment with an inhibitor. acrabstracts.org This provides a high-resolution map of the transcriptional and epigenetic changes induced by the compound across different cell types, revealing both on-target and potential off-target effects.
Advanced Bio-sensing Techniques: Novel biosensors, including electrochemical immunosensors, are being developed for rapid, sensitive, and low-cost detection of TNF-α in various body fluids. frontiersin.org These technologies could be adapted to create high-throughput screening platforms to assess how a specific inhibitor affects TNF-α binding and signaling in real-time, and to test for cross-reactivity with other molecules. frontiersin.orgtandfonline.com
Q & A
Q. How should researchers design studies to distinguish between TNF-α-IN-12’s cytostatic vs. cytotoxic effects?
- Methodological Answer : Combine viability assays (MTT, ATP-based luminescence) with apoptosis-specific markers (e.g., Annexin V/PI staining). Use time-lapse microscopy to track morphological changes. Normalize data to untreated controls and report cell cycle analysis (e.g., PI staining + flow cytometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
